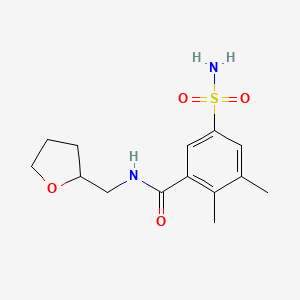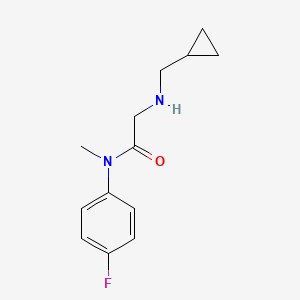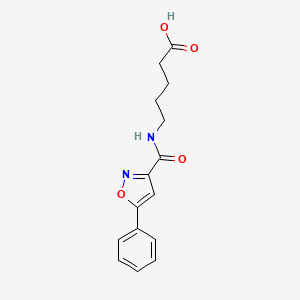![molecular formula C13H15ClFNO3 B7590313 4-[(5-Chloro-2-fluorobenzoyl)amino]-4-methylpentanoic acid](/img/structure/B7590313.png)
4-[(5-Chloro-2-fluorobenzoyl)amino]-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-Chloro-2-fluorobenzoyl)amino]-4-methylpentanoic acid, also known as CFMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CFMPA is a white crystalline powder with a molecular weight of 325.78 g/mol and a melting point of 143-145°C.
Mechanism of Action
4-[(5-Chloro-2-fluorobenzoyl)amino]-4-methylpentanoic acid inhibits the activity of DPP-IV by binding to the enzyme's active site, thereby preventing the cleavage of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV leads to an increase in the levels of incretin hormones, which results in enhanced insulin secretion and improved glucose tolerance.
Biochemical and Physiological Effects
4-[(5-Chloro-2-fluorobenzoyl)amino]-4-methylpentanoic acid has been shown to improve glucose tolerance and insulin secretion in animal models of type 2 diabetes. 4-[(5-Chloro-2-fluorobenzoyl)amino]-4-methylpentanoic acid has also been shown to reduce the levels of inflammatory markers, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in animal models of inflammation.
Advantages and Limitations for Lab Experiments
4-[(5-Chloro-2-fluorobenzoyl)amino]-4-methylpentanoic acid is a potent and selective inhibitor of DPP-IV, making it a valuable tool for studying the role of DPP-IV in glucose metabolism and other physiological processes. However, 4-[(5-Chloro-2-fluorobenzoyl)amino]-4-methylpentanoic acid has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.
Future Directions
Future research on 4-[(5-Chloro-2-fluorobenzoyl)amino]-4-methylpentanoic acid could focus on the development of more efficient and stable synthesis methods, as well as the optimization of its pharmacological properties. 4-[(5-Chloro-2-fluorobenzoyl)amino]-4-methylpentanoic acid could also be investigated for its potential applications in the treatment of other metabolic disorders, such as obesity and metabolic syndrome. Additionally, the mechanism of action of 4-[(5-Chloro-2-fluorobenzoyl)amino]-4-methylpentanoic acid could be further elucidated to better understand its effects on glucose metabolism and other physiological processes.
Synthesis Methods
The synthesis of 4-[(5-Chloro-2-fluorobenzoyl)amino]-4-methylpentanoic acid involves the reaction of 5-chloro-2-fluorobenzoic acid with 4-aminopentanoic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction yields 4-[(5-Chloro-2-fluorobenzoyl)amino]-4-methylpentanoic acid as the final product with a yield of approximately 70-80%.
Scientific Research Applications
4-[(5-Chloro-2-fluorobenzoyl)amino]-4-methylpentanoic acid has been widely used in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 4-[(5-Chloro-2-fluorobenzoyl)amino]-4-methylpentanoic acid has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in the regulation of glucose metabolism. Therefore, 4-[(5-Chloro-2-fluorobenzoyl)amino]-4-methylpentanoic acid has potential applications in the treatment of type 2 diabetes.
properties
IUPAC Name |
4-[(5-chloro-2-fluorobenzoyl)amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO3/c1-13(2,6-5-11(17)18)16-12(19)9-7-8(14)3-4-10(9)15/h3-4,7H,5-6H2,1-2H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLADNWLGFUSMJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)O)NC(=O)C1=C(C=CC(=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Chloro-2-fluorobenzoyl)amino]-4-methylpentanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-bromo-5-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B7590250.png)

![5-[(2-Methoxyphenyl)-methylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7590264.png)
![2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7590265.png)
![2-[3-[(2-Chlorophenyl)carbamoylamino]phenyl]acetic acid](/img/structure/B7590273.png)


![2-[3-[(2-Hydroxy-4-methylbenzoyl)amino]phenyl]acetic acid](/img/structure/B7590299.png)
![2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid](/img/structure/B7590301.png)
![2-[3-[(5-Methylthiophene-2-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590305.png)

![5-[(2,5-Difluorobenzoyl)amino]pentanoic acid](/img/structure/B7590331.png)
![4-[[4-(Dimethylamino)benzoyl]amino]-4-methylpentanoic acid](/img/structure/B7590337.png)